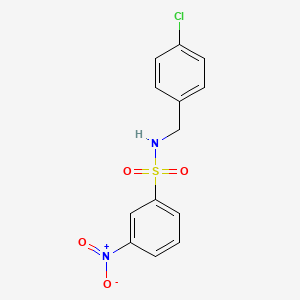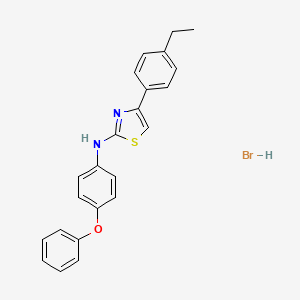
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as EPTA hydrobromide, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
作用机制
The exact mechanism of action of 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to exhibit various biochemical and physiological effects in different experimental models. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in tumor cells. Furthermore, studies have suggested that 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide may enhance cognitive function and improve mood in animal models of depression.
实验室实验的优点和局限性
One of the advantages of using 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments is its potential as a multi-targeted therapeutic agent. It has been shown to exhibit various biological activities, which makes it a promising candidate for the development of novel drugs. However, there are also limitations to using 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments. For example, its low solubility in water may make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets. Furthermore, studies are needed to investigate its safety and efficacy in human clinical trials.
合成方法
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide can be synthesized through a multi-step process involving the condensation of 4-ethylbenzaldehyde with 4-phenoxyaniline, followed by the reaction of the resulting Schiff base with thiosemicarbazide. The final product is obtained by treating the thiazole intermediate with hydrobromic acid.
科学研究应用
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities in various in vitro and in vivo models. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression.
属性
IUPAC Name |
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS.BrH/c1-2-17-8-10-18(11-9-17)22-16-27-23(25-22)24-19-12-14-21(15-13-19)26-20-6-4-3-5-7-20;/h3-16H,2H2,1H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCXQYXJVZTEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
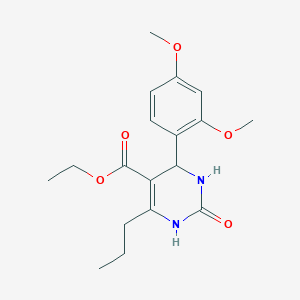
![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
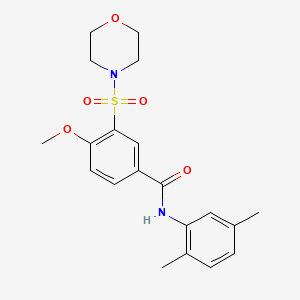
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
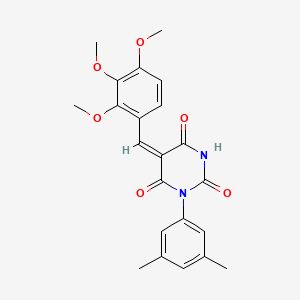
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
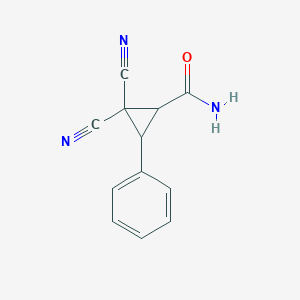
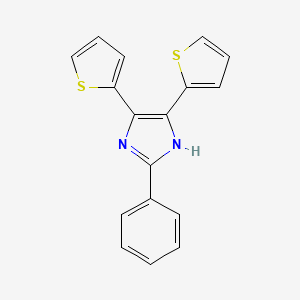
![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
